3-(2-methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2-methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H22N2O2S2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11227030 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into thiazolidinone derivatives, including compounds similar to 3-(2-methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, has revealed methods for their synthesis and structural elucidation. These compounds have been synthesized through various chemical reactions, offering insights into their potential for further modification and application in different scientific fields. For instance, studies have shown the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to a range of compounds with proven structures through spectral and microanalytical data (Kandeel & Youssef, 2001).
Potential Biological Activities
The biological activities of thiazolidinone derivatives have been a subject of significant interest. Various studies have investigated their antiproliferative, antimicrobial, and antifungal properties. For example, research on novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates has demonstrated their antiproliferative effect on human leukemic cells, with some compounds showing potent activity against different cancer cell lines (K. S. Sharath Kumar et al., 2014). Additionally, the antimicrobial and cytotoxic activities of 5-benzylidene-2-((pyridine- 4-ylmethylene)hydrazono)-thiazolidin-4-one derivatives have been evaluated, revealing their potential as antimicrobial agents and their effectiveness against certain cancer cell lines (Feitoza et al., 2012).
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-13-11-15(19-7-3-4-8-19)6-5-14(13)12-16-17(21)20(9-10-22-2)18(23)24-16/h5-6,11-12H,3-4,7-10H2,1-2H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCMZVCKWGGFDQ-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)S3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=S)S3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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